molecular formula C10H9BrClNO2 B13303877 4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one

4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one

Cat. No.: B13303877
M. Wt: 290.54 g/mol
InChI Key: PLZPEGFBUVHAJQ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one is a chemical compound that features a morpholine ring substituted with a 3-bromo-4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-4-chloroaniline with ethylene oxide to form the corresponding morpholine derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorophenylacetic acid
  • 3-Bromo-4-chlorophenylacetonitrile
  • 3-Bromo-4-chlorophenylboronic acid

Uniqueness

4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-(3-bromo-4-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C10H9BrClNO2/c11-8-5-7(1-2-9(8)12)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2

InChI Key

PLZPEGFBUVHAJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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